molecular formula C7H12N2O2S B1270441 3-Morpholin-4-yl-3-oxopropanethioamide CAS No. 89984-45-2

3-Morpholin-4-yl-3-oxopropanethioamide

Cat. No.: B1270441
CAS No.: 89984-45-2
M. Wt: 188.25 g/mol
InChI Key: WNKGERRTWOSDEM-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-3-oxopropanethioamide is an organic compound with the molecular formula C7H12N2O2S It is characterized by the presence of a morpholine ring, a thioamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide can be achieved through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-3-oxopropanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Morpholin-4-yl-3-oxopropanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-3-oxopropanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-yl-3-oxopropanenitrile
  • 3-Morpholin-4-yl-3-oxopropanoic acid
  • 3-Morpholin-4-yl-3-oxopropylamine

Uniqueness

3-Morpholin-4-yl-3-oxopropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the morpholine ring and the thioamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKGERRTWOSDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363457
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89984-45-2
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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